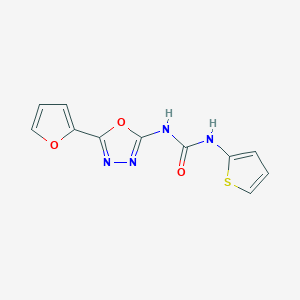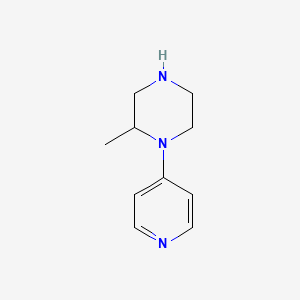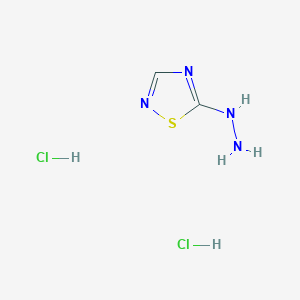
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound belonging to the thiadiazole family. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The compound is known for its unique structure and diverse applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride can be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
化学反应分析
Types of Reactions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, carbothioamides, and triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of 1,2,4-thiadiazole, which exhibit different chemical and biological properties .
科学研究应用
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to the desired biological outcomes . For example, it can inhibit acetylcholinesterase, which is beneficial in the treatment of Alzheimer’s disease .
相似化合物的比较
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: This isomer is commonly found in medications like cephazolin and acetazolamide.
1,2,3-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,5-Thiadiazole: Known for its unique structure and reactivity.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSXLSIPSPCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2509937.png)
![methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)
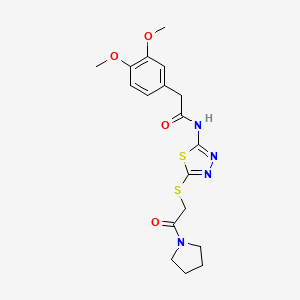
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2509942.png)
![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)

![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)
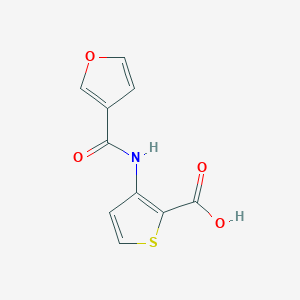
![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)


